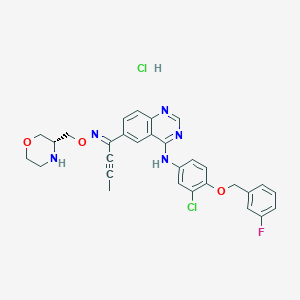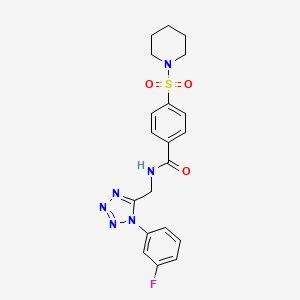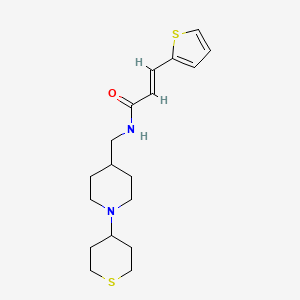
5-Iodo-1-methyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-methyluracil is a halogenated derivative of uracil, a pyrimidine nucleobase. This compound is characterized by the substitution of a hydrogen atom at the 5-position of the uracil ring with an iodine atom and the presence of a methyl group at the 1-position. The molecular formula of this compound is C5H5IN2O2, and it is known for its applications in various fields, including medicinal chemistry and molecular biology .
Mechanism of Action
Target of Action
The primary target of 5-Iodo-1-methyluracil is the enzyme Dihydropyrimidine dehydrogenase [NADP (+)] in humans . This enzyme plays a crucial role in the degradation of pyrimidine bases .
Mode of Action
This compound interacts with its target, Dihydropyrimidine dehydrogenase [NADP (+)], to catalyze the reduction of uracil and thymine . This interaction results in changes in the enzyme’s activity, affecting the degradation of pyrimidine bases .
Biochemical Pathways
The interaction of this compound with Dihydropyrimidine dehydrogenase [NADP (+)] affects the pyrimidine base degradation pathway This pathway is responsible for the breakdown of pyrimidine bases, which are key components of nucleic acids
Result of Action
Its interaction with Dihydropyrimidine dehydrogenase [NADP (+)] suggests it may influence the degradation of pyrimidine bases . .
Biochemical Analysis
Biochemical Properties
5-Iodo-1-methyluracil interacts with various enzymes, proteins, and other biomolecules. It is known to undergo dehalogenation in acidic medium, a process that involves the removal of the halogen atom (iodine in this case) from the molecule . This reaction can be influenced by the presence of other compounds such as KCl or KBr .
Cellular Effects
It is known that uracil derivatives can affect DNA stability and modulate cell-specific functions
Molecular Mechanism
It is known that uracil derivatives can interact with dihydropyrimidine dehydrogenase [NADP (+)], an enzyme involved in the metabolism of pyrimidine bases
Temporal Effects in Laboratory Settings
It is known that uracil derivatives can undergo various reactions over time, including dehalogenation
Metabolic Pathways
This compound is likely involved in the metabolic pathways of uracil and its derivatives. Uracil can undergo C5-methylation to form 5-methyluracil, a ubiquitous base modification of nucleic acids . The enzymes involved in this process could potentially interact with this compound.
Preparation Methods
The synthesis of 5-Iodo-1-methyluracil typically involves the iodination of 1-methyluracil. One common method is the treatment of 1-methyluracil with iodine monochloride (ICl) in methanol at elevated temperatures, which yields this compound in high purity and yield . Another method involves the use of potassium iodide (KI) and hydrogen peroxide (H2O2) as the iodinating agents . These methods are efficient and provide high yields of the desired product.
Chemical Reactions Analysis
5-Iodo-1-methyluracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as chloride or bromide ions, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include iodine monochloride, potassium iodide, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-1-methyluracil has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a tool in the study of nucleic acid interactions and modifications.
Chemical Synthesis: The compound is utilized in various organic synthesis reactions, including the formation of complex heterocyclic structures.
Comparison with Similar Compounds
5-Iodo-1-methyluracil is similar to other halogenated uracil derivatives, such as 5-fluorouracil and 5-bromouracil. These compounds share a common pyrimidine structure but differ in the halogen substituent at the 5-position. The uniqueness of this compound lies in its specific reactivity and applications:
Properties
IUPAC Name |
5-iodo-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCQTJWSCCBUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2630384.png)

![7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630386.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2630392.png)

![2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2630394.png)

![1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole](/img/structure/B2630396.png)
![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2630397.png)
![Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro[1,6]naphthyridine-3-carboxylate](/img/structure/B2630401.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2630402.png)

![6-(Tert-butylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2630404.png)
